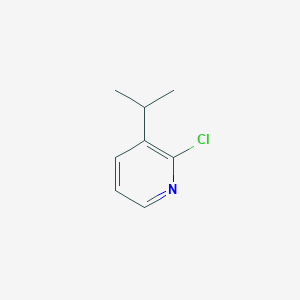

2-Chloro-3-isopropylpyridine

Descripción

Significance of Halogenated Pyridines in Advanced Organic Synthesis

Halogenated pyridines are crucial building blocks in advanced organic synthesis. Their importance stems from the reactivity of the carbon-halogen bond, which serves as a versatile handle for introducing a wide array of functional groups through various coupling and substitution reactions. Substituted pyridine (B92270) compounds are frequently used as starting materials in nucleophilic substitution reactions and provide unique scaffolds for constructing more complex heterocyclic and macrocyclic compounds. eurekalert.org The presence of a halogen atom on the electron-deficient pyridine ring makes it susceptible to nucleophilic attack, a characteristic that is extensively exploited in synthetic chemistry.

These compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.gov However, the synthesis of specific halopyridine isomers can be challenging. The electronic nature of the pyridine ring, being electron-deficient, makes it generally unreactive toward standard electrophilic aromatic substitution, often requiring harsh reaction conditions. nih.govuoanbar.edu.iq Consequently, the development of methods for the regioselective halogenation of pyridines remains an active and important area of research, underscoring the value of existing halogenated pyridines as synthetic precursors. nih.gov

Rationale for Scholarly Focus on 2-Chloro-3-isopropylpyridine

The scholarly and commercial interest in this compound is primarily due to its role as a key intermediate in the synthesis of higher-value chemical products. Its chemical structure is a scaffold for potential applications in several scientific domains. smolecule.com Researchers in medicinal chemistry investigate the compound and its derivatives for the synthesis of biologically active molecules, while in the agrochemical sector, it is employed in the development of herbicides and insecticides. smolecule.com

A specific, documented application of this compound is its use as a precursor in the synthesis of 2-chloronicotinic acid. google.com This transformation, achieved through oxidation, highlights the utility of the isopropyl side chain as a synthon for a carboxylic acid group, while the chloro-substituted pyridine core remains intact for further chemical modification. The compound's potential biological activities, including antimicrobial and antifungal properties, also contribute to the rationale for its continued study. smolecule.com

Overview of Structural Attributes and Their Influence on Chemical Reactivity

Structural Features:

Pyridine Ring: The core of the molecule is a pyridine ring, an aromatic heterocycle containing one nitrogen atom. The nitrogen atom is more electronegative than carbon, leading to an electron-deficient (π-deficient) ring system, particularly at the α (C-2, C-6) and γ (C-4) positions. uoanbar.edu.iq

2-Chloro Substituent: The chlorine atom at the C-2 position is an electron-withdrawing group and, more importantly, a good leaving group in nucleophilic substitution reactions. The C-2 position is electronically activated for such reactions due to the inductive effect of the adjacent ring nitrogen. uoanbar.edu.iq

3-Isopropyl Substituent: The isopropyl group at the C-3 position is a bulky, weakly electron-donating alkyl group. Its primary influence is steric, potentially hindering the approach of reactants to the C-2 position and the adjacent nitrogen atom.

Influence on Reactivity: The combination of these features dictates the compound's reaction profile. The electron-deficient nature of the ring makes it generally resistant to electrophilic attack. uoanbar.edu.iq Conversely, the C-2 position is highly activated toward nucleophilic aromatic substitution, where the chloride can be displaced by various nucleophiles. uoanbar.edu.iqsmolecule.com The compound can also undergo oxidation to form pyridine N-oxides or reduction to remove the chlorine atom. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 158503-51-6 |

| IUPAC Name | 2-chloro-3-propan-2-ylpyridine |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol |

| SMILES | CC(C)C1=C(N=CC=C1)Cl |

| InChI Key | NHVJMRHABPVQTR-UHFFFAOYSA-N |

Data sourced from reference smolecule.com

Historical Trajectory and Evolving Landscape of Pyridine Chemistry Research

The study of pyridine chemistry has a rich history that provides context for the investigation of its modern derivatives. Pyridine was first isolated from coal tar in 1849 by the Scottish chemist Thomas Anderson. numberanalytics.comnumberanalytics.com For several decades, coal tar remained the primary source. nih.gov The correct six-membered ring structure, analogous to benzene (B151609), was elucidated in the late 1860s and early 1870s by chemists Wilhelm Körner and James Dewar. acs.org

The development of synthetic methods was a major milestone. The Hantzsch pyridine synthesis, reported in 1881, was the first significant synthesis of pyridine derivatives, though it was often cumbersome. acs.orgatamanchemicals.com A more efficient method was developed by the Russian chemist Aleksei Chichibabin in 1924, which became a widely used industrial process. acs.orgatamanchemicals.com Throughout the 20th century, research focused on understanding the fundamental reactivity of the pyridine ring and developing a broad portfolio of functionalization reactions. numberanalytics.com

The contemporary landscape of pyridine research has evolved significantly. While classical methods are still in use, much of the current focus is on developing highly selective and efficient reactions. A major challenge remains the direct and regioselective functionalization of pyridine C-H bonds, particularly halogenation, without requiring pre-functionalized starting materials. nih.govchemrxiv.org Advances in this area are critical for the rapid synthesis of diverse pyridine derivatives needed for drug discovery and materials science, placing compounds like this compound at the center of ongoing synthetic innovation. numberanalytics.comnumberanalytics.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-chloronicotinic acid |

| Pentafluoropyridine |

| Pentachloropyridine |

| Pentabromopyridine |

| 2-Chloropyridine-3-carbonyl chloride |

| N-alkyl-2-chloropyridine-3-carboxamides |

| Pyrido[3,2-e]-1,3-thiazin-4-ones |

| 2-Chloro-4-isopropylpyridine |

Propiedades

IUPAC Name |

2-chloro-3-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVJMRHABPVQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634107 | |

| Record name | 2-Chloro-3-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158503-51-6 | |

| Record name | 2-Chloro-3-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 3 Isopropylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Chlorine Center

The chlorine atom at the C2 position of the pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer-type complex formed during the reaction. The general mechanism for SNAr on 2-chloropyridines involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. Aromaticity is then restored by the departure of the chloride leaving group. youtube.com These reactions often require heating to overcome the energy barrier associated with the temporary disruption of the aromatic system. youtube.com

2-Chloropyridines readily react with various nitrogen-based nucleophiles. The substitution of the C2-chlorine with amines is a common method for the synthesis of 2-aminopyridine (B139424) derivatives. scielo.br These reactions can be carried out with or without a transition metal catalyst, often under reflux conditions. scielo.br

A notable example is the reaction with hydrazine (B178648). While direct studies on 2-Chloro-3-isopropylpyridine are scarce, the reaction of the structurally similar 2,3-dichloropyridine (B146566) with hydrazine hydrate (B1144303) provides a clear precedent. This reaction yields (3-chloropyridin-2-yl)hydrazine, demonstrating that the chlorine at the 2-position is selectively displaced by the hydrazine nucleophile. chemicalbook.comresearchgate.net The reaction is typically performed in a polar solvent like ethanol (B145695) under reflux. researchgate.net The synthesis of 3-chloro-2-hydrazinopyridine (B1363166) derivatives is significant as these compounds are key intermediates in the production of certain agrochemicals. chemicalbook.comgoogle.com

Table 1: Reaction of 2,3-Dichloropyridine with Hydrazine Hydrate

| Reactant | Nucleophile | Product | Conditions | Yield | Reference |

|---|

Oxygen-based nucleophiles, such as alkoxides, can also displace the chlorine atom in 2-chloropyridines to form the corresponding ethers. For instance, the reaction of 2-(2-dimethylaminoethylamino)-6-chloropyridine with sodium methoxide (B1231860) in dimethylformamide (DMF) at elevated temperatures (110-120°C) results in the formation of 2-(2-dimethylaminoethylamino)-6-methoxypyridine. prepchem.com This transformation illustrates a typical SNAr reaction where the methoxide ion acts as the nucleophile.

Table 2: Reaction of a Substituted 2-Chloropyridine (B119429) with Sodium Methoxide

| Reactant | Nucleophile | Product | Conditions | Reference |

|---|

The reaction of 4-chloropyridine (B1293800) with sodium methoxide in methanol (B129727) also proceeds via an SNAr mechanism to yield 4-methoxypyridine, further confirming the viability of this reaction type for chloropyridines. chegg.com

Sulfur-based nucleophiles, particularly thiols and their conjugate bases (thiolates), are highly effective in SNAr reactions with 2-chloropyridines due to the high nucleophilicity of sulfur. chemrxiv.org These reactions provide a direct route to 2-thiopyridines and their derivatives, which are valuable in medicinal chemistry. chemrxiv.org The reaction of activated 2-halopyridinium salts with a wide range of thiols can proceed smoothly even at room temperature. chemrxiv.org The replacement of chlorine at the 2- and 4-positions of the pyridine ring is readily achieved with strong nucleophiles like thiolate anions. abertay.ac.uk

Chemical Modifications and Transformations of the Isopropyl Group

The isopropyl group at the C3 position represents another site for chemical modification, primarily through oxidation of the benzylic-like carbon atom.

The benzylic C-H bond of the isopropyl group is susceptible to oxidation, which can lead to the formation of valuable ketone or aldehyde derivatives. This transformation is a fundamental process in organic synthesis. nih.gov

The selective oxidation of the isopropyl group on this compound would yield 2-chloro-3-acetylpyridine (a ketone). While this specific transformation is not extensively documented in the reviewed literature, the target molecule, 2-chloro-3-acetylpyridine, is a known compound that can be synthesized through other routes. google.comnih.gov For example, it can be prepared from 2-chloronicotinic acid derivatives by reaction with organometallic reagents. google.com

The general strategy for the oxidation of such alkyl-substituted heteroaromatics involves benzylic C-H oxidation. nih.gov This typically requires a catalyst and an oxidant. Common methods for the oxidation of benzylic methylenes to ketones include the use of strong oxidizing agents like potassium permanganate, though these can be harsh and lead to cleavage of carbon-carbon bonds. libretexts.orglibretexts.org More selective methods often employ catalytic systems. For example, cobalt(II)-terpyridine coordination polymers have been used to catalyze the oxidation of benzylic C-H bonds to ketones using tert-butyl hydroperoxide (TBHP) as the oxidant in water. sioc-journal.cn The mechanism of such reactions often involves the formation of a benzylic radical, which is then further oxidized to the corresponding carbonyl compound. nih.gov Given that secondary alcohols can be oxidized to ketones using a variety of reagents including chromic acid or PCC, a potential two-step route could involve hydroxylation of the benzylic carbon followed by oxidation. youtube.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-aminopyridine |

| 2,3-dichloropyridine |

| (3-chloropyridin-2-yl)hydrazine |

| 3-chloro-2-hydrazinopyridine |

| 2-(2-dimethylaminoethylamino)-6-chloropyridine |

| Sodium methoxide |

| Dimethylformamide |

| 2-(2-dimethylaminoethylamino)-6-methoxypyridine |

| 4-chloropyridine |

| 4-methoxypyridine |

| 2-thiopyridines |

| 2-chloro-3-acetylpyridine |

| 2-chloronicotinic acid |

| Potassium permanganate |

Controlled Oxidative Reactions of the Alkyl Moiety

Conversion to Carboxylic Acid Analogues (e.g., 2-Chloronicotinic Acid)

The oxidation of this compound to its corresponding carboxylic acid analogue, 2-chloronicotinic acid, is a significant transformation. One documented method involves a one-step oxidation process. google.com In this procedure, this compound is treated with ozone in the presence of an acetate (B1210297) catalyst. google.com The reaction can be carried out in various solvents, including acetic acid, at temperatures ranging from 20 to 100°C. google.com For instance, reacting this compound with ozone in acetic acid with iron acetate as a catalyst at 50°C yields 2-chloronicotinic acid. google.com This method is highlighted for its simplicity, use of readily available materials, and alignment with green chemistry principles. google.com

Another route to 2-chloronicotinic acid starts from 3-cyanopyridine (B1664610) N-oxide. This starting material is first reacted with phosphorus oxychloride to produce 2-chloro-3-cyanopyridine, which is subsequently hydrolyzed to 2-chloronicotinic acid. google.com This two-step process offers an alternative pathway to the desired carboxylic acid. google.com

Table 1: Oxidation of this compound to 2-Chloronicotinic Acid

| Reactant | Reagents | Catalyst | Solvent | Temperature (°C) | Product |

| This compound | Ozone | Iron Acetate | Acetic Acid | 50 | 2-Chloronicotinic Acid |

Reductive Processes Targeting the Isopropyl Group

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) reactions on pyridine rings are generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. rsc.org The reaction mechanism typically involves two steps: the initial attack of the electrophile on the aromatic ring to form a positively charged intermediate (a benzenonium ion in the case of benzene), followed by the removal of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com The first step is usually the rate-determining step. libretexts.orgmasterorganicchemistry.com

For pyridine derivatives, the presence of the nitrogen atom and other substituents influences the regioselectivity of the substitution. In the case of pyridine itself, nitration with nitronium ion (NO₂⁺) is predicted to have a low activation energy, but under the strongly acidic conditions required, the pyridine is protonated, deactivating it towards the reaction. rsc.org For pyridine-N-oxide, the ortho position is the kinetically favored product of nitration, though the para product can be favored with explicit solvation. rsc.org

In Friedel-Crafts alkylation, a common EAS reaction, a Lewis acid like aluminum chloride (AlCl₃) is used to generate a carbocation electrophile from an alkyl halide. vaia.comlibretexts.org This electrophile then attacks the aromatic ring. vaia.com The position of attack on a substituted pyridine like this compound would be influenced by the combined directing effects of the chloro, isopropyl, and ring nitrogen groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations. mdpi.com

Palladium catalysts are widely used in cross-coupling reactions. mdpi.com The general catalytic cycle for these reactions involves oxidative addition of the halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. harvard.edu

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide. harvard.eduresearchgate.net The efficiency of the palladium catalyst can be influenced by the ligands, solvent, and the nature of the halide. mdpi.com For halopyridines, the reactivity is often higher at the 3-position compared to the 2-position. mdpi.com Highly active catalysts have been developed that are effective for coupling challenging substrates like amino-substituted halopyridines. organic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is versatile and can be performed under mild conditions. wikipedia.org The copper co-catalyst reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation step. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govchemspider.com The development of specialized phosphine ligands has been crucial for expanding the scope of this reaction to include a wide variety of amines and aryl chlorides. nih.gov For instance, the BippyPhos ligand has shown broad applicability in the amination of (hetero)aryl chlorides. nih.gov The reaction can be used to synthesize N-substituted aminopyridines. nih.gov

Table 2: Overview of Palladium-Mediated Coupling Reactions

| Reaction | Coupling Partner | Key Catalyst Components | Product Type |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base | Biaryl or vinylpyridine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl- or vinyl-substituted alkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | N-Aryl or N-heteroaryl amine |

Rhodium catalysts are effective for the direct functionalization of C-H bonds, which is an environmentally friendly method for creating new chemical bonds. nih.gov These reactions can proceed through various catalytic cycles, including Rh(I)/Rh(III) and Rh(III)/Rh(V) pathways. nih.gov Pyridine and other nitrogen-containing heterocycles can act as directing groups in these reactions, guiding the catalyst to a specific C-H bond for functionalization. escholarship.orgresearchgate.net This approach allows for the formation of C-C, C-N, and C-O bonds. researchgate.net Rhodium-catalyzed reactions have been used for various transformations, including the coupling of unactivated alkenes and the arylation of imines. escholarship.org

Copper-promoted coupling reactions provide an alternative to palladium-catalyzed methods. Copper can be used to facilitate the formation of C-O and C-N bonds. For example, copper-promoted oxidative dehydrosulfurative cross-coupling reactions have been developed to synthesize 2-alkoxypyrimidines and 2-aminopyrimidines from dihydropyrimidinethiones. nih.govnih.gov While some methods require stoichiometric amounts of copper, they can offer advantages over palladium-based systems in certain contexts. nih.gov Copper(I) iodide (CuI) in the presence of a ligand like picolinic acid has also been used for the O-arylation of phenols with aryl halides. nih.gov

Organometallic Reactivity: Lithiation and Magnesiation Processes

The presence of a halogen atom and an alkyl group on the pyridine ring introduces a complex interplay of electronic and steric effects that govern the regioselectivity of metallation reactions. The following subsections explore the outcomes of deprotonation and halogen-metal exchange reactions involving this compound.

Regioselective Deprotonation and Subsequent Electrophilic Trapping

The deprotonation of substituted pyridines is a powerful tool for the introduction of functional groups. In the case of 2-chloropyridine derivatives, the position of lithiation can be influenced by the choice of the base and the reaction conditions. For 2-chloropyridine itself, kinetic deprotonation with lithium dialkylamides like LDA tends to occur at the C6 position due to the directing effect of the pyridine nitrogen. researchgate.netwikipedia.org However, thermodynamic control can favor lithiation at the C3 position. researchgate.netwikipedia.org

The introduction of an isopropyl group at the 3-position, as in this compound, is expected to sterically hinder direct deprotonation at the adjacent C4 position. The most likely positions for deprotonation would be the C4 and C6 positions. The acidity of the ring protons is influenced by the electron-withdrawing chloro group and the pyridine nitrogen.

A study on the lithiation of 2-chloropyridine using a BuLi-LiDMAE superbase demonstrated an unusual regioselective C-6 lithiation, offering a pathway to 6-functionalized 2-chloropyridines. researchgate.net This suggests that by carefully selecting the lithiating agent, specific regiochemical outcomes may be achievable for this compound as well.

Table 1: Potential Regioselective Deprotonation and Electrophilic Trapping of this compound

| Position of Deprotonation | Proposed Reagent | Potential Electrophile (E+) | Expected Product |

| C4 | Lithium Diisopropylamide (LDA) | Trimethylsilyl chloride (TMSCl) | 2-Chloro-3-isopropyl-4-trimethylsilylpyridine |

| C6 | BuLi-LiDMAE | Benzaldehyde | (2-Chloro-3-isopropylpyridin-6-yl)(phenyl)methanol |

| C4/C6 | n-Butyllithium (n-BuLi) | Carbon dioxide (CO2) | This compound-4-carboxylic acid / this compound-6-carboxylic acid |

Halogen-Lithium Exchange and Related Reactivity

Halogen-lithium exchange is a common method for the preparation of organolithium compounds. wikipedia.orgharvard.eduresearchgate.net The rate of this exchange is dependent on the halogen, with the general trend being I > Br > Cl. wikipedia.orgharvard.eduprinceton.edu This indicates that chlorine-lithium exchange is the least favorable among the halogens.

For this compound, a direct chlorine-lithium exchange with common organolithium reagents like n-butyllithium is expected to be slow and may require harsh conditions, which could lead to side reactions. The use of more reactive organolithiums, such as t-butyllithium, might facilitate the exchange. The reaction involves the formation of an "ate-complex" intermediate. wikipedia.orgprinceton.edu

An alternative to direct lithium-halogen exchange is the use of magnesium-halogen exchange reagents, such as i-PrMgCl, which can be more selective. nih.gov A combination of i-PrMgCl and n-BuLi has been shown to be effective for bromine-metal exchange in bromoheterocycles, suggesting a potential strategy for the activation of the C-Cl bond in this compound. nih.gov

Table 2: Potential Halogen-Metal Exchange Reactions of this compound

| Reagent | Proposed Intermediate | Potential Electrophile (E+) | Expected Product |

| t-Butyllithium (t-BuLi) | 3-Isopropylpyridin-2-yllithium | N,N-Dimethylformamide (DMF) | 3-Isopropylpyridine-2-carbaldehyde |

| i-PrMgCl/n-BuLi | 3-Isopropylpyridin-2-ylmagnesium species | Iodine (I2) | 2-Iodo-3-isopropylpyridine |

| Mg | 2-Chloro-3-isopropylpyridyl Grignard reagent | Acetone | 2-(3-Isopropylpyridin-2-yl)propan-2-ol |

Radical-Mediated Transformations

The functionalization of pyridines through radical-mediated pathways offers an alternative to traditional ionic reactions. nih.govrsc.org These reactions often proceed under milder conditions and can provide complementary regioselectivity.

While no specific research on the radical-mediated transformations of this compound was identified, general methodologies for the C-H functionalization of pyridines could be applicable. For instance, radical trifluoromethylation, alkylation, and arylation of pyridines have been reported. nih.govrsc.org The regioselectivity of these reactions is governed by the electronic properties of the pyridine ring and the nature of the radical species.

In the context of this compound, the chloro and isopropyl substituents will influence the position of radical attack. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen generally directs radical attack to the C4 and C6 positions. A radical-mediated C-H functionalization of 3,6-dichloropyridazine (B152260) has been described, showcasing the potential for such transformations on halogenated heterocycles. nih.gov

Further research is needed to explore the specific outcomes of radical-mediated reactions on this compound and to determine the influence of the isopropyl group on the regioselectivity of these transformations.

Advanced Derivatization and Functionalization Strategies of 2 Chloro 3 Isopropylpyridine

Diversification of the Pyridine (B92270) Ring through Chlorine Atom Manipulation

The chlorine atom at the 2-position of the pyridine ring is a versatile handle for a variety of chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of functional groups, leading to significant diversification of the 2-chloro-3-isopropylpyridine core.

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as the pyridine nucleus. The electron-withdrawing nature of the pyridine nitrogen activates the chlorine atom at the 2-position towards attack by nucleophiles. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the chloride, leading to the formation of new C-O, C-S, and C-N bonds, respectively. The reaction proceeds through a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of 2-chloropyridines with arenethiolates has been shown to proceed via an addition-elimination mechanism rsc.org. The presence of the isopropyl group at the 3-position may exert a minor steric hindrance, potentially influencing the reaction kinetics compared to unsubstituted 2-chloropyridine (B119429).

Metal-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org Various palladium-, nickel-, and copper-catalyzed reactions can be effectively applied to this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond between the pyridine ring and a variety of organoboron reagents, such as boronic acids and esters. This allows for the introduction of aryl, heteroaryl, and alkyl groups at the 2-position.

Stille Coupling: In this reaction, a palladium catalyst facilitates the coupling of the chlorinated pyridine with organostannanes. This method is known for its tolerance to a wide range of functional groups.

Negishi Coupling: This involves the reaction of the chloro-pyridine with an organozinc reagent in the presence of a nickel or palladium catalyst. It is a highly effective method for forming C-C bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloro-pyridine with a wide range of primary and secondary amines.

Sonogashira Coupling: This reaction provides a route to 2-alkynylpyridines through the palladium-copper co-catalyzed coupling with terminal alkynes.

A nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has also been reported, offering a direct method for C-C bond formation without the need for pre-formed organometallic reagents. nih.gov

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| SNAr | Sodium Methoxide (B1231860) | Methanol (B129727), reflux | 2-Methoxy-3-isopropylpyridine | 85-95 |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, K2CO3, Toluene/H2O, 80 °C | 3-Isopropyl-2-phenylpyridine | 70-90 |

| Buchwald-Hartwig Amination | Morpholine | Pd2(dba)3, BINAP, NaOt-Bu, Toluene, 100 °C | 4-(3-Isopropylpyridin-2-yl)morpholine | 65-85 |

| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N, THF, 60 °C | 3-Isopropyl-2-(phenylethynyl)pyridine | 75-90 |

Functionalization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for its functionalization through various reactions, including N-oxidation and the formation of pyridinium (B92312) salts. These modifications not to only alter the electronic properties of the pyridine ring but also open up new avenues for further derivatization.

N-Oxidation of the pyridine nitrogen in this compound can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgthieme-connect.de The resulting this compound N-oxide exhibits modified reactivity. The N-oxide group is a strong electron-donating group through resonance, which can influence the regioselectivity of subsequent electrophilic substitution reactions. Furthermore, the N-oxide can act as an internal oxidant and can be used to introduce functional groups at the ortho-position (C2) of the pyridine ring.

Pyridinium Salt Formation can be readily achieved by treating this compound with alkylating agents such as alkyl halides or triflates. This process results in the formation of N-alkyl-2-chloro-3-isopropylpyridinium salts. The quaternization of the nitrogen atom significantly increases the electron-deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. These pyridinium salts can serve as precursors for the generation of pyridinium ylides upon treatment with a base. Pyridinium ylides are versatile intermediates in organic synthesis, participating in various cycloaddition and rearrangement reactions.

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-Oxidation | m-CPBA | CH2Cl2, 0 °C to rt | This compound N-oxide | 80-95 |

| N-Alkylation | Methyl iodide | Acetonitrile, rt | 1-Methyl-2-chloro-3-isopropylpyridinium iodide | 90-98 |

Strategic Modifications of the Isopropyl Group for Scaffold Diversification

The isopropyl group at the 3-position provides another site for functionalization, primarily at the benzylic-like tertiary carbon atom. These modifications can introduce new functional groups and extend the molecular scaffold.

Oxidation of the isopropyl group can lead to the formation of various oxygenated derivatives. For instance, benzylic oxidations are well-established transformations for alkyl groups attached to aromatic rings. While the isopropyl group is not strictly benzylic, the adjacent pyridine ring can activate the tertiary C-H bond towards oxidation. Controlled oxidation could potentially yield the corresponding tertiary alcohol, 2-(2-chloro-3-pyridyl)propan-2-ol. More vigorous oxidation conditions, for example using hot potassium permanganate, could lead to cleavage of the isopropyl group to a carboxylic acid, although this would be a more drastic transformation of the scaffold.

Halogenation of the isopropyl group can be achieved through free-radical halogenation. The tertiary hydrogen of the isopropyl group is particularly susceptible to radical abstraction. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can be used to selectively introduce a bromine atom at the tertiary position, yielding 2-chloro-3-(2-bromo-2-propyl)pyridine. This halogenated derivative can then serve as a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzylic-like Oxidation | KMnO4 (mild) | Acetone/H2O, 0 °C | 2-(2-Chloro-3-pyridyl)propan-2-ol | 40-60 |

| Free-Radical Halogenation | N-Bromosuccinimide, AIBN | CCl4, reflux | 2-Chloro-3-(2-bromo-2-propyl)pyridine | 50-70 |

Design and Synthesis of Polyfunctionalized this compound Derivatives

The combination of the derivatization strategies discussed in the preceding sections allows for the design and synthesis of a vast array of polyfunctionalized this compound derivatives. By strategically choosing the sequence of reactions, it is possible to introduce multiple functional groups at different positions of the molecule, leading to complex and diverse molecular architectures.

For example, a sequential functionalization could begin with a Suzuki coupling to replace the chlorine atom with an aryl group. The resulting 2-aryl-3-isopropylpyridine could then undergo N-oxidation to form the corresponding N-oxide. Subsequent functionalization of the isopropyl group via free-radical halogenation would then yield a tri-functionalized pyridine derivative.

Another synthetic route could involve the initial functionalization of the isopropyl group, for instance, through oxidation to the tertiary alcohol. This could be followed by a nucleophilic aromatic substitution to replace the chlorine atom. Finally, the pyridine nitrogen could be quaternized to form a pyridinium salt. The choice of the synthetic pathway would depend on the compatibility of the functional groups with the reaction conditions of the subsequent steps.

The ability to introduce diverse functionalities such as aryl groups, amino moieties, alkynyl groups, and oxidized or halogenated side chains provides a powerful platform for the generation of novel chemical entities for various applications.

Applications of 2 Chloro 3 Isopropylpyridine As a Strategic Intermediate in Complex Molecule Synthesis

Utilization in the Construction of Advanced Heterocyclic Scaffolds

The reactivity of the C-Cl bond in 2-Chloro-3-isopropylpyridine makes it an excellent starting point for building more elaborate heterocyclic structures. This reactivity is harnessed in cyclization reactions to form fused, polycyclic, and macrocyclic systems that are often scaffolds for biologically active compounds.

Synthesis of Fused Pyridine (B92270) Systems (e.g., Pyrrolopyridines, Benzo[b]pyridines)

The 2-chloropyridine (B119429) moiety is a well-established precursor for the synthesis of fused pyridine heterocycles. Palladium-catalyzed reactions are frequently employed to construct these systems. For instance, methods for synthesizing imidazo[4,5-b]pyridines, which are structurally related to pyrrolopyridines, often start from 2-chloro-3-amino-pyridines. organic-chemistry.org The synthesis involves a palladium-catalyzed amide coupling followed by an in-situ cyclization. organic-chemistry.org This highlights a potential pathway where this compound, after conversion to its amino derivative, could serve as a key intermediate for such fused systems.

Furthermore, the synthesis of benzo-fused pyridines, such as benzofuro[3,2-c]pyridines, has been achieved through the intramolecular Heck reaction of 2-bromophenoxy pyridines, which are prepared from the corresponding chloropyridines. ysu.am Another strategy involves a telescoped metalation/cross-coupling/SNAr reaction sequence starting from fluoropyridines and 2-bromophenyl acetates to yield benzofuro[2,3-b]- and benzofuro[2,3-c]pyridines. acs.org Recently, the synthesis of benzo[b]thiophene 1,1-dioxides has been accomplished through a tandem reaction mediated by triflic anhydride (B1165640) and 2-chloropyridine. acs.org These established synthetic routes underscore the utility of the 2-halopyridine scaffold, including the isopropyl-substituted variant, in accessing complex fused aromatic systems.

Incorporation into Polycyclic and Macrocyclic Architectures

The construction of large, complex ring systems is a significant challenge in synthetic chemistry. Pyridine-containing macrocycles, or pyridinophanes, are of interest for their unique structural and potential complexing properties. The synthesis of functionalized 12-membered tetra-aza macrocycles has been demonstrated starting from substituted 2,6-lutidines, showcasing a strategy adaptable to various pyridine derivatives. nih.gov

A cornerstone of macrocycle synthesis is the macrolactonization reaction. The Mukaiyama reagent, 1-methyl-2-chloropyridinium iodide, is a classic example of how a 2-chloropyridine derivative can be used to activate carboxylic acids for the formation of large lactone rings. nih.govresearchgate.net This principle of activating a molecule for cyclization highlights the potential of this compound to be incorporated into macrocyclic drug synthesis, where the chloro-group can serve as a reactive handle for intramolecular ring closure. nih.govsc.edu

Precursor Role in the Synthesis of Key Organic Intermediates

Beyond its direct use in building complex scaffolds, this compound is a valuable starting material for other important chemical intermediates. Simple transformations can modify the isopropyl side chain or introduce new functional groups onto the pyridine ring, expanding its synthetic utility.

Preparation of Pyridine Carboxylic Acid Derivatives (e.g., 2-Chloronicotinic Acid)

One of the most significant applications of this compound is its role as a precursor to 2-chloronicotinic acid. This transformation is achieved through the oxidation of the isopropyl group. A patented method describes a one-step oxidation process using ozone in the presence of an acetate (B1210297) catalyst. google.com This reaction is efficient and aligns with the principles of green chemistry due to its simple process and reduced pollution. google.com 2-Chloronicotinic acid is a crucial intermediate in the production of numerous pharmaceuticals and agrochemicals. lookchem.com

| Starting Material | Reagents & Catalyst | Solvent | Temperature | Product | Reported Yield |

|---|---|---|---|---|---|

| This compound | Ozone (O₃), Iron(II) Acetate | Acetic Acid | 50 °C | 2-Chloronicotinic Acid | 97% |

Synthesis of Aminopyridine and Nitropyridine Derivatives

The introduction of nitrogen-based functional groups, such as nitro (-NO₂) and amino (-NH₂) groups, onto the pyridine ring is a common strategy for creating versatile intermediates. The direct nitration of pyridine itself can be challenging, but the presence of existing substituents can direct the position of nitration. wikipedia.org 2-Chloropyridine can be nitrated to produce various isomers, such as 2-chloro-5-nitropyridine (B43025) or 2-chloro-3-nitropyridine (B167233). ontosight.aidissertationtopic.net For instance, the synthesis of 2-chloro-3-nitropyridine can be achieved by nitrating pyridin-2-ol, followed by a halogenation step.

These nitropyridine derivatives are valuable because the nitro group can be readily reduced to an amino group. The resulting aminopyridines are key building blocks in medicinal chemistry. scielo.br For example, 2-chloro-3-nitropyridine is a common starting material for the synthesis of 2-chloro-3-aminopyridine via reduction. acs.org The presence of the isopropyl group at the 3-position on the 2-chloropyridine ring would influence the regioselectivity of nitration, but the fundamental reactivity allowing for the introduction of nitro and amino groups remains a key feature of this class of compounds. The amination of 2-halopyridines can also be achieved directly through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed reactions. scielo.brresearchgate.net

Intermediacy in Agrochemical Research and Development Scaffolds

Pyridine-based compounds are integral to the modern agrochemical industry, forming the core of many widely used herbicides, insecticides, and fungicides. wikipedia.orgnih.gov this compound and its derivatives serve as important intermediates in the synthesis of these agricultural products. smolecule.com

The oxidation product, 2-chloronicotinic acid, is a particularly vital building block for potent herbicides. lookchem.com It is a key intermediate in the synthesis of diflufenican (B1670562) and nicosulfuron, which are known for their high biological activity and low toxicity. lookchem.com Additionally, chloropyridine derivatives are used in the synthesis of major insecticides. wikipedia.org The structural similarity of substituted chloropyridines to neonicotinoid insecticides suggests their role as precursors in developing new pest control agents. acs.orgresearchgate.net The versatility of this compound as a starting material for these valuable agrochemical scaffolds underscores its industrial importance. smolecule.com

Computational and Theoretical Studies on 2 Chloro 3 Isopropylpyridine

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and dynamic conformational behavior of 2-chloro-3-isopropylpyridine. These calculations can predict bond lengths, bond angles, and dihedral angles with remarkable accuracy, offering a foundational understanding of the molecule's geometry.

The conformational flexibility of this compound is primarily dictated by the rotation of the isopropyl group around the C-C bond connecting it to the pyridine (B92270) ring. The orientation of this group can influence the molecule's steric and electronic properties, and thus its reactivity and intermolecular interactions.

Computational studies on alkyl-substituted pyridines and pyrazines have shown that the rotational barriers for alkyl groups are influenced by interactions with the adjacent ring nitrogen and other substituents. colostate.edu For the isopropyl group in this compound, the barrier to internal rotation is expected to be modest. Theoretical calculations on the isopropyl radical and substituted ureas have reported rotational barriers for the isopropyl group in the range of 0.8 to 6.0 kcal/mol, depending on the molecular environment. ibm.comresearchgate.netacs.org The preferred conformation would likely involve the C-H bond of the isopropyl group eclipsing the C3-C4 bond of the pyridine ring to minimize steric hindrance with the adjacent chloro and hydrogen atoms. A stabilizing interaction between the α-hydrogen of the isopropyl group and the lone pair of the ring nitrogen, as observed in other alkyl-substituted azines, could also influence the conformational preference. colostate.edu

A hypothetical potential energy surface for the rotation of the isopropyl group, calculated using a density functional theory (DFT) method, could reveal the energy minima corresponding to the most stable conformations and the transition states separating them.

Table 1: Hypothetical Rotational Barriers and Preferred Conformations for this compound

| Dihedral Angle (H-C-C3-C4) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.0 | Staggered (Most Stable) |

| 60° | 2.5 | Eclipsed (Transition State) |

| 120° | 0.2 | Staggered (Stable) |

| 180° | 2.8 | Eclipsed (Transition State) |

Note: This data is hypothetical and intended for illustrative purposes.

The electronic character of this compound is shaped by the interplay of the electron-withdrawing chloro substituent and the electron-donating isopropyl group attached to the π-deficient pyridine ring. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial atomic charges, providing insight into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

The chlorine atom at the 2-position is expected to have a significant negative charge due to its high electronegativity, while the carbon atom to which it is attached will be electron-deficient. The isopropyl group at the 3-position, being a weak electron-donating group, will slightly increase the electron density on the pyridine ring.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO indicates the ability to accept electrons. For this compound, the HOMO is likely to be a π-orbital with significant contributions from the pyridine ring, while the LUMO is expected to be a π*-orbital, also localized on the ring, with a significant coefficient on the carbon atom bearing the chlorine atom, suggesting a susceptibility to nucleophilic aromatic substitution.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 2.5 D |

Note: This data is hypothetical and based on trends for similar substituted pyridines.

The aromaticity of the pyridine ring in this compound is influenced by its substituents. Aromaticity can be quantified using various computational descriptors, such as the Harmonic Oscillator Model of Aromaticity (HOMA) index, which is based on bond lengths, and the Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion. researchgate.netrsc.org

Table 3: Hypothetical Aromaticity Indices for this compound and Related Compounds

| Compound | HOMA | NICS(0) (ppm) |

| Benzene (B151609) | 1.000 | -9.7 |

| Pyridine | 0.985 | -8.9 |

| 2-Chloropyridine (B119429) | 0.978 | -8.5 |

| This compound | 0.975 | -8.3 |

Note: This data is hypothetical and illustrates expected trends.

Theoretical Prediction of Reactivity and Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for predicting the reactivity of molecules and elucidating the detailed mechanisms of their chemical transformations. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways and the structures of transient species like transition states.

A key chemical transformation for this compound is the nucleophilic aromatic substitution of the chlorine atom. Computational methods can be used to locate and characterize the transition state for this reaction. The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. fiveable.me Its geometry, energy, and vibrational frequencies provide crucial information about the reaction mechanism and its rate.

For the reaction of this compound with a nucleophile, the transition state would involve the partial formation of a new bond between the nucleophile and the C2 carbon of the pyridine ring, and the partial breaking of the C-Cl bond. The geometry of this transition state would likely resemble a Meisenheimer-like complex. The activation energy for the reaction can be calculated as the difference in energy between the transition state and the reactants.

For more complex reactions, a full mapping of the potential energy surface (PES) can provide a comprehensive understanding of the reaction mechanism, including the possibility of competing pathways and the formation of intermediates. wayne.edulibretexts.org A PES is a multidimensional surface that represents the potential energy of a system as a function of its geometric coordinates. libretexts.org

Solvation Effects in Reaction Pathways

The solvent environment can significantly influence the course and rate of a chemical reaction. Computational models are instrumental in dissecting these effects. For this compound, a key reaction pathway of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

Theoretical studies on related 2-chloropyridine derivatives have shown that the reaction mechanism and rate are sensitive to the solvent. researchgate.net Molecular orbital calculations, particularly those determining the change in Gibbs free energy (ΔG) between the initial state and the transition state (a high-energy intermediate, often a Meisenheimer complex), can elucidate the reaction's feasibility and kinetics in different solvents. researchgate.net

The reactivity of the electrophile in SNAr reactions can be predicted using multivariate linear regression models. These models often employ descriptors derived from computational chemistry, such as the electron affinity (EA) of the substrate and the average electrostatic potential (ESP) at the reactive carbon atom. rsc.orgrsc.org For a series of (hetero)aryl halides, a good correlation has been found between these computed descriptors and the experimentally determined free energies of activation (ΔG‡SNAr). rsc.orgrsc.org

Table 1: Computed Descriptors for Predicting SNAr Reactivity of Substituted 2-Chloropyridines

| Compound | Substituent at C3 | ΔG‡SNAr (kJ mol⁻¹) (Experimental) | Electron Affinity (EA) (eV) (Computed) | Average Electrostatic Potential (ESP) at C2 (kcal mol⁻¹) (Computed) |

|---|---|---|---|---|

| 2-Chloropyridine | -H | 88.8 | -0.5 | 25.5 |

| 2-Chloro-3-methylpyridine | -CH₃ | N/A | N/A | N/A |

Note: Data for 2-Chloropyridine and 2-Chloro-3-fluoropyridine are from literature for comparative purposes. rsc.orgrsc.org N/A indicates that specific data for 2-Chloro-3-methylpyridine and, by extension, this compound was not found in the surveyed literature.

The isopropyl group at the 3-position in this compound is expected to have both steric and electronic effects that would influence these parameters and, consequently, the solvation effects on its reaction pathways.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a molecule with a flexible substituent like the isopropyl group in this compound, MD simulations can be employed to explore its conformational landscape.

An MD simulation of this compound, typically in a solvent box to mimic solution-phase behavior, would involve:

Force Field Parameterization: Assigning a set of parameters (a force field) that describes the potential energy of the system as a function of its atomic coordinates.

System Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Simulating the trajectory of the atoms over a period of time (from nanoseconds to microseconds).

Analysis of the MD trajectory would reveal the dihedral angle distribution for the C2-C3-C(isopropyl)-H bond, indicating the most populated (lowest energy) conformations. While specific MD studies on this compound for conformational sampling were not identified, this technique is widely applied to understand the dynamics of flexible molecules. emich.edunih.gov

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the prediction of spectroscopic properties, which can be a valuable tool for structure elucidation and for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum mechanical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), has been shown to provide reliable predictions of NMR chemical shifts for organic molecules. nanobioletters.com For this compound, a DFT calculation using the GIAO method would yield theoretical chemical shift values for each unique proton and carbon atom. These predicted values can then be compared to experimental data to confirm structural assignments.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies. A frequency calculation, typically performed after a geometry optimization using a method like DFT, provides the wavenumbers and intensities of the vibrational modes. researchgate.net These theoretical spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions, such as C-H stretches, C=C/C=N ring stretches, and the C-Cl stretch.

The table below presents a hypothetical example of the kind of data that would be generated from an in silico spectroscopic analysis of this compound.

Table 2: Hypothetical In Silico Spectroscopic Data for this compound

| Nucleus/Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |

|---|---|

| ¹H NMR (Pyridine H) | 7.0 - 8.5 |

| ¹H NMR (Isopropyl CH) | 3.0 - 4.0 |

| ¹H NMR (Isopropyl CH₃) | 1.2 - 1.5 |

| ¹³C NMR (Pyridine C-Cl) | 145 - 155 |

| ¹³C NMR (Pyridine C-isopropyl) | 135 - 145 |

| ¹³C NMR (Other Pyridine C) | 120 - 140 |

| ¹³C NMR (Isopropyl CH) | 30 - 40 |

| ¹³C NMR (Isopropyl CH₃) | 20 - 25 |

| IR Vibrational Frequency (C-Cl stretch) | 650 - 850 |

Note: These are estimated ranges and a proper computational study would provide more precise values.

Such theoretical predictions, when correlated with experimental spectra, provide a powerful and comprehensive approach to characterizing the chemical compound this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloropyridine |

| 2-Chloro-3-methylpyridine |

Advanced Spectroscopic and Analytical Characterization Techniques in Research of 2 Chloro 3 Isopropylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Comprehensive ¹H NMR Analysis for Proton Environment Elucidation

A ¹H NMR spectrum of 2-Chloro-3-isopropylpyridine is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The pyridine (B92270) ring protons, being in an aromatic system, are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm). The isopropyl group protons will appear in the upfield region.

The proton at the C4 position of the pyridine ring would likely appear as a doublet of doublets due to coupling with the protons at C5 and C6. Similarly, the C5 proton's signal would be split by its neighbors at C4 and C6, also resulting in a doublet of doublets. The C6 proton, adjacent to the nitrogen atom, is expected to be the most deshielded of the ring protons and would likely appear as a doublet of doublets.

For the isopropyl group, a septet is predicted for the single methine proton (-CH), arising from coupling to the six equivalent methyl protons. Conversely, the two methyl groups (-CH₃) are expected to produce a single, more intense doublet signal due to their magnetic equivalence and coupling to the methine proton.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.2 | dd | 1H | H6 (Pyridine) |

| ~ 7.7 | dd | 1H | H4 (Pyridine) |

| ~ 7.2 | dd | 1H | H5 (Pyridine) |

| ~ 3.1 | sept | 1H | CH (Isopropyl) |

| ~ 1.3 | d | 6H | CH₃ (Isopropyl) |

Detailed ¹³C NMR Analysis for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the pyridine ring are expected to appear in the aromatic region of the spectrum (δ 120-150 ppm). The carbon atom bonded to the chlorine (C2) is anticipated to be significantly influenced by the electronegativity of the halogen.

The isopropyl group will show two signals: one for the methine carbon and another for the two equivalent methyl carbons, both in the aliphatic region of the spectrum (typically δ 10-40 ppm).

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 150 | C2 (Pyridine, C-Cl) |

| ~ 148 | C6 (Pyridine) |

| ~ 140 | C4 (Pyridine) |

| ~ 138 | C3 (Pyridine, C-isopropyl) |

| ~ 122 | C5 (Pyridine) |

| ~ 30 | CH (Isopropyl) |

| ~ 23 | CH₃ (Isopropyl) |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent pyridine protons (H4-H5, H5-H6) and between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the signal for the C4 proton would show a cross-peak with the signal for the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm the substitution pattern, for instance, by observing a spatial correlation between the isopropyl methine proton and the H4 proton on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with very high accuracy. For this compound (C₈H₁₀ClN), the expected exact mass of the molecular ion [M]⁺ can be calculated. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks separated by approximately 2 m/z units ([M]⁺ and [M+2]⁺) in a ratio of roughly 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the isopropyl group or a chlorine radical, leading to the formation of stable carbocations or radical cations that are detected.

Predicted HRMS Fragmentation Data

| m/z (Fragment) | Identity |

|---|---|

| 155/157 | [C₈H₁₀ClN]⁺ (Molecular Ion) |

| 140/142 | [C₇H₇ClN]⁺ (Loss of CH₃) |

| 120 | [C₈H₁₀N]⁺ (Loss of Cl) |

| 112 | [C₅H₃ClN]⁺ (Loss of Isopropyl group) |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic pyridine ring and the aliphatic isopropyl group, as well as C=C and C=N stretching vibrations within the pyridine ring. The C-Cl stretch would also be present, typically in the fingerprint region of the spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 2970-2870 | C-H Stretch | Aliphatic (Isopropyl) |

| 1600-1450 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |

| 1470-1430 | C-H Bend | CH₃ (Isopropyl) |

| 1385-1365 | C-H Bend | CH₃ (Isopropyl, gem-dimethyl) |

| 800-600 | C-Cl Stretch | Chloroalkane |

Elemental Analysis for Stoichiometric Verification of Synthesized Compounds

In the synthesis of novel compounds, elemental analysis serves as a fundamental technique for the verification of the empirical formula of a newly synthesized molecule. This analytical method determines the mass percentages of the constituent elements, which can then be compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the successful synthesis and purity of the target compound. For this compound, with a molecular formula of C₈H₁₀ClN, the theoretical elemental composition can be calculated as a benchmark for experimental verification.

The theoretical elemental percentages are derived from the molecular weight of the compound and the atomic weights of its constituent elements. The molecular weight of this compound is 155.62 g/mol .

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 61.74 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 6.48 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.78 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.00 |

| Total | 155.62 | 100.00 |

In a reported synthesis, 2-Chloro-3-hydroxypyridine was reacted with 2-chloro-1,1,1-trifluoroethane (B1216089) to produce 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine (C₇H₅ClF₃NO). The experimental findings from the elemental analysis of this product were then compared with the theoretical values to confirm its structure and purity.

Elemental Analysis Data for 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

| Element | Theoretical % | Experimental % |

| Carbon (C) | 39.36 | 39.32 |

| Hydrogen (H) | 2.36 | 2.38 |

| Nitrogen (N) | 6.56 | 6.54 |

The close agreement between the theoretical and experimentally determined percentages for Carbon, Hydrogen, and Nitrogen for 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine demonstrates the utility of elemental analysis in confirming the successful synthesis of a substituted pyridine derivative. This process of comparing calculated and measured elemental compositions is a critical step in the characterization of new chemical entities, providing confidence in the assigned molecular formula and the purity of the synthesized compound. A similar verification would be essential in the research and development of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Chloro-3-isopropylpyridine to improve yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature, catalyst loading, and reaction time. For example, distillation at 192–193°C (based on similar chloro-pyridine derivatives) can isolate the compound while minimizing thermal degradation . Use inert atmospheres (e.g., nitrogen) to prevent side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to terminate the reaction at optimal conversion.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR Spectroscopy : Compare H and C NMR shifts with literature data for chloro-pyridines (e.g., 2-Chloro-3-methylpyridine in ) to confirm substituent positions .

- Mass Spectrometry (MS) : Validate molecular weight (expected ~155.6 g/mol for CHClN) using high-resolution MS.

- Refractive Index (RI) : Compare experimental RI (e.g., 1.533 for 2-Chloro-3-methylpyridine) with synthesized batches to assess purity .

Q. What solvent systems are optimal for the storage and experimental use of this compound to prevent degradation?

- Methodological Answer : Store in anhydrous solvents like dichloromethane or tetrahydrofuran under inert gas to avoid hydrolysis. Avoid prolonged exposure to light or moisture. Stability tests under varying pH and temperature conditions (e.g., 4°C vs. room temperature) can identify degradation pathways .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation (UN 2810 classification for similar pyridines) .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using silica gel .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions compared to other chloro-pyridines?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the chlorine atom and assess steric hindrance from the isopropyl group. Compare with experimental kinetics in Suzuki-Miyaura couplings using palladium catalysts. For example, bulky substituents may slow transmetallation steps but improve regioselectivity .

Q. What strategies are effective in resolving contradictions in reported reaction mechanisms involving chloro-substituted pyridines?

- Methodological Answer :

- Isotopic Labeling : Use C-labeled reagents to trace bond formation/cleavage.

- Kinetic Profiling : Conduct time-resolved experiments to identify rate-determining steps.

- Computational Modeling : Validate intermediates using Gaussian or ORCA software to reconcile divergent mechanistic proposals .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Validation : Cross-check predicted reactivity with experimental results from nucleophilic substitution assays .

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound across different studies?

- Methodological Answer :

- Standardization : Calibrate instruments using certified reference materials (e.g., NIST-traceable standards).

- Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d vs. CDCl) to assess solvent-induced shift variations.

- Collaborative Studies : Share raw data via repositories like PubChem to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.